Quchic
Description
BB-22 solution is a certified reference material used in forensic and research applications.
JWH 018 is a potent synthetic cannabinoid which has been identified in smoking mixtures. BB-22 is an analog of JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Biological Activity
Quchic, also known as BB-22, is a synthetic cannabinoid that has gained attention for its biological activity, particularly its interaction with cannabinoid receptors in the body. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). The chemical structure of this compound is characterized by its unique quinolinyl carboxylate moiety, which contributes to its binding affinity and efficacy at cannabinoid receptors.
Property | Details |
---|---|
Chemical Formula | C₁₉H₂₄N₂O₂ |
Molecular Weight | 312.41 g/mol |
Receptor Affinity | CB1 and CB2 receptors |
This compound exhibits its biological activity primarily through agonistic effects on the cannabinoid receptors CB1 and CB2. Studies have shown that it produces effects similar to those of THC, including psychoactive and analgesic properties. The activation of these receptors leads to various physiological responses, such as alterations in mood, perception, and pain sensation.
Key Findings:
- CB1 Activation: this compound has been shown to activate CB1 receptors effectively, leading to psychoactive effects comparable to THC .
- CB2 Activation: It also binds to CB2 receptors, which are primarily involved in immune response modulation .
Metabolic Pathways
The metabolism of this compound has been studied using human hepatocytes, revealing important insights into its biotransformation. The primary metabolic pathways include hydroxylation and conjugation processes that lead to various metabolites with differing biological activities.
Metabolite | Formation Pathway | Biological Activity |
---|---|---|
Hydroxylated this compound | Hydroxylation | Retains some activity at CB1 |
Conjugated Metabolite | Glucuronidation | Reduced activity compared to parent compound |
Case Studies and Toxicological Data
Recent case studies have highlighted the implications of this compound usage in clinical settings. For instance, a study reported cases of acute intoxication involving this compound, demonstrating its potential for abuse and associated health risks.
Notable Incidents:
- A case study documented severe neurological symptoms in a patient following the consumption of this compound-containing products. Symptoms included agitation, hallucinations, and tachycardia .
- Toxicological analyses indicated that this compound metabolites were present in urine samples from patients with suspected synthetic cannabinoid intoxication .
Research Findings
Recent research has provided further insights into the pharmacodynamics and safety profile of this compound. A study utilizing in vitro assays demonstrated that this compound has a high potency at both CB1 and CB2 receptors compared to other synthetic cannabinoids.
Comparative Potency Analysis
Compound | ED50 (mg/kg) |
---|---|
This compound | 0.18 |
JWH-018 | 0.25 |
ADB-FUBINACA | 0.20 |
Properties
IUPAC Name |
quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGTJXOHOGQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856801 | |
Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-42-8 | |
Record name | 8-Quinolinyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | QUCHIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUCHIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUD4ZLB25R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of BB-22?
A1: BB-22 primarily acts as an agonist on cannabinoid receptors, specifically the CB1 receptor. [, ]
Q2: What are the downstream effects of BB-22 binding to CB1 receptors?
A2: While the specific downstream effects are complex and require further research, BB-22's action on CB1 receptors is known to influence neurotransmitter release, impacting pathways related to mood, perception, and cognition. []
Q3: What is the molecular formula and weight of BB-22?
A3: The molecular formula of BB-22 is C24H22FN3O2, and its molecular weight is 403.45 g/mol. [, ]
Q4: Is there any spectroscopic data available for BB-22?
A4: Yes, detailed spectroscopic characterization of BB-22 and related compounds has been conducted. This includes techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the compound's structure and properties. [, , ]
Q5: Are there studies on the material compatibility and stability of BB-22?
A5: Currently, the research primarily focuses on BB-22's biological activity and metabolism. Studies on its material compatibility and stability, particularly in non-biological contexts, are limited.
Q6: Does BB-22 exhibit any catalytic properties?
A6: Based on current research, there is no evidence to suggest that BB-22 exhibits significant catalytic properties. Its primary mode of action revolves around its interaction with cannabinoid receptors.
Q7: Have any computational chemistry studies been conducted on BB-22?
A7: Yes, computational studies are being employed to investigate the binding interactions of BB-22 with the CB1 receptor, aiding in understanding its structure-activity relationship. []
Q8: How do structural modifications impact the activity of BB-22?
A8: Modifications to the core structure of BB-22, such as changes to the quinolinyl or indole moieties, can significantly impact its binding affinity for cannabinoid receptors, influencing its potency and selectivity. [, , ]
Q9: What is known about the stability of BB-22 under various conditions?
A9: Studies are exploring the stability of BB-22 in different biological matrices like serum and urine, but detailed information on its stability under various environmental conditions is limited. [, ]
Q10: Are there established SHE (Safety, Health, and Environment) regulations for handling BB-22?
A10: Due to its classification as a novel psychoactive substance, specific SHE regulations for BB-22 may vary depending on the jurisdiction. Researchers should consult relevant guidelines and regulations for handling potentially hazardous substances.
Q11: What is the metabolic pathway of BB-22 in humans?
A11: Research has identified key metabolic pathways for BB-22, primarily involving enzymatic hydrolysis by carboxylesterases, leading to the formation of metabolites like BB-22 3-carboxyindole. [, , ]
Q12: What are the observed effects of BB-22 in animal models?
A12: Studies using rat models have shown that BB-22 elicits Δ9-Tetrahydrocannabinol-like discriminative stimulus effects, indicating its potential for psychoactive effects. []
Q13: Is there any evidence of resistance development to BB-22?
A13: Research on BB-22 resistance is currently limited, and further investigation is needed to determine the potential for resistance development with prolonged exposure.
Q14: What toxicological data is available for BB-22?
A14: While controlled clinical trials are lacking, case reports and analyses of biological samples from individuals presenting with acute toxicity after suspected NPS use have provided valuable data on the potential adverse effects of BB-22. [, , ]
Q15: Are there specific drug delivery strategies being investigated for BB-22?
A15: As research on BB-22 is primarily focused on understanding its toxicological profile and metabolic fate, targeted drug delivery strategies are not a primary area of exploration at this time.
Q16: Have any biomarkers been identified for BB-22 exposure or effects?
A16: The identification of specific metabolites like BB-22 3-carboxyindole in biological samples is crucial for confirming BB-22 consumption and understanding its metabolic fate. [, , ]
Q17: What analytical methods are commonly used for detecting and quantifying BB-22?
A17: Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are essential for the identification and quantification of BB-22 and its metabolites in various matrices. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.